3'-Azido-5'-O-benzoyl-3'-deoxythymidine

Overview

Description

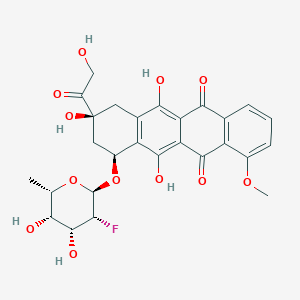

3’-Azido-5’-O-benzoyl-3’-deoxythymidine is a novel antiviral agent synthesized by modifying the structure of thymidine . It has demonstrated high antiviral activity against HIV and other viruses in vitro . This compound also inhibits tumor growth in animal models and may be useful as an anticancer drug .

Synthesis Analysis

The synthesis of 3’-Azido-5’-O-benzoyl-3’-deoxythymidine involves modifying the structure of thymidine . A series of new 1,3-diglycerides and AZT conjugates have been synthesized, employing various linkage types between the pharmacophore residue and the spacer part of the hydrophobic moiety .

Molecular Structure Analysis

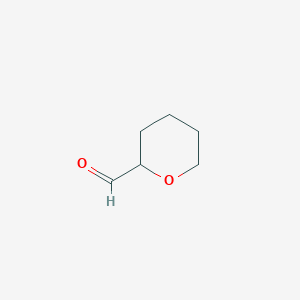

The molecular formula of 3’-Azido-5’-O-benzoyl-3’-deoxythymidine is C17H17N5O5 . Its average mass is 371.347 Da and its monoisotopic mass is 371.122955 Da .

Chemical Reactions Analysis

3’-Azido-5’-O-benzoyl-3’-deoxythymidine is an azido compound. Azo, diazo, azido compounds can detonate, particularly organic azides that have been sensitized by the addition of metal salts or strong acids .

Physical And Chemical Properties Analysis

3’-Azido-5’-O-benzoyl-3’-deoxythymidine is a slightly off-white odorless powdery solid . It is soluble in water . Hydrolysis occurs in strongly basic solutions .

Scientific Research Applications

Electrochemical Analysis

AZT undergoes a two-electron diffusion-controlled polarographic reduction wave to form 3′-amino-3′-deoxythymidine. This process has both analytical and clinical applications (Czochralska, Sapok, & Shugar, 1990).

Pharmacological Effects

AZT is a competitive inhibitor of thymidine phosphorylation in rat heart and liver mitochondria, indicating a potential approach to mitigate AZT-related toxicity in these tissues (Lynx & McKee, 2006).

Antiviral Properties

It shows synergistic inhibitory effects against human immunodeficiency virus type 1 (HIV-1) and cytomegalovirus when combined with phosphonoformate, suggesting its utility in treating these infections (Eriksson & Schinazi, 1989).

Anti-Tumor Drug Potential

Alkylglycoside carbonates of AZT were synthesized by coupling glycosides and AZT, indicating potential new targets for anti-tumor drugs (Pochet, Kansal, Destouesse, & Sarfati, 1990).

Chromatographic Purification

A rapid preparative chromatographic method for purifying AZT-5'-phosphate (AZT-P) has been developed, which is useful in the synthesis of experimental AIDS drugs (Turcotte et al., 1990).

Nucleotide Pool Effects

AZT initially decreases dTTP and dGTP levels in human cells, while increasing dCTP levels and keeping dATP levels relatively unchanged (Frick et al., 1988).

Anti-HIV Derivatives

Novel phosphorodiamidate derivatives of AZT exhibit potent inhibitory effects on HIV-1 proliferation, highlighting the impact of small structural changes on activity (Jones et al., 1991).

Effects on Lymphocyte Growth and DNA Repair

AZT inhibits lymphocyte growth and DNA repair at therapeutic concentrations, which could potentially reduce bone-marrow suppression side effects (Munch‐Petersen, 1988).

Efficient Synthesis

An efficient synthesis method for AZT from thymidine with a 73% overall yield has been developed, promising for efficient AZT production (Czernecki & Valéry, 1991).

Non-effect on Duck Hepatitis B Virus

AZT does not suppress duck hepatitis B virus replication, indicating no inhibitory effect on its reverse transcriptase (Haritani, Uchida, Okuda, & Shikata, 1989).

Mechanism of Action

Safety and Hazards

Exposure to 3’-Azido-5’-O-benzoyl-3’-deoxythymidine may cause a headache, abdominal discomfort, hypersensitivity skin reaction, and depression of white-cell counts . It may also cause convulsions or affect the seizure threshold . This compound may be absorbed through the skin . Dust may form an explosive mixture in air .

properties

IUPAC Name |

[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O5/c1-10-8-22(17(25)19-15(10)23)14-7-12(20-21-18)13(27-14)9-26-16(24)11-5-3-2-4-6-11/h2-6,8,12-14H,7,9H2,1H3,(H,19,23,25)/t12-,13+,14+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEFTZVMYBTJNH-BFHYXJOUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(=O)C3=CC=CC=C3)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(=O)C3=CC=CC=C3)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Azido-5'-O-benzoyl-3'-deoxythymidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Benzamidophenyl)sulfonylamino]acetic acid](/img/structure/B34515.png)

![4-Ethyl-4-hydroxy-9-nitro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B34528.png)